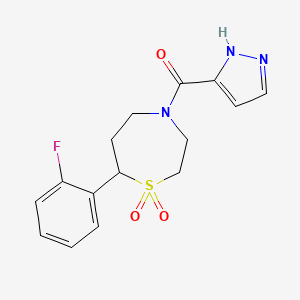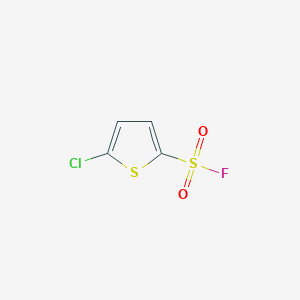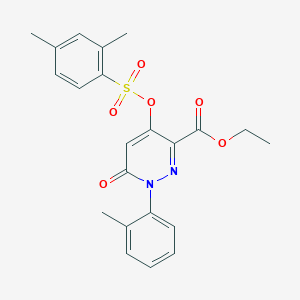![molecular formula C25H22N4O5 B2845857 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide CAS No. 923192-12-5](/img/no-structure.png)
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H22N4O5 and its molecular weight is 458.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antifolate and Antitumor Agents
The design and synthesis of compounds as potential dihydrofolate reductase (DHFR) inhibitors for antitumor applications have been explored. Classical antifolates, such as those incorporating pyrrolo[2,3-d]pyrimidine and furo[2,3-d]pyrimidine structures, have shown significant inhibitory activity against human DHFR and tumor cell growth in culture. These compounds are synthesized through complex routes involving key intermediates and are evaluated for their potency as dual inhibitors of thymidylate synthase (TS) and DHFR, suggesting potential antitumor applications (Gangjee et al., 2007).
Inhibitory Activities Against Specific Pathogens
Nonclassical analogues of these compounds have been identified as potent and selective inhibitors of DHFR from pathogens such as Toxoplasma gondii and Mycobacterium avium, which cause opportunistic infections in immunocompromised patients. This indicates their potential application in treating infections caused by these pathogens (Gangjee et al., 2007).
Antimicrobial and Anti-inflammatory Agents
Research on novel compounds derived from structures like visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These compounds have been tested as COX-1/COX-2 inhibitors, demonstrating high inhibitory activity and potential as anti-inflammatory agents. This suggests possible research applications of related compounds in developing new treatments for inflammation and pain (Abu‐Hashem et al., 2020).
Src Kinase Inhibition and Anticancer Activity
Compounds with acetamide derivatives, including specific substitutions and structural motifs, have been synthesized and evaluated for Src kinase inhibitory activities. These compounds show potential as anticancer agents, indicating the relevance of structural features for therapeutic applications in cancer treatment (Fallah-Tafti et al., 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with 1,3-benzodioxole-5-carboxaldehyde followed by the reaction with ethyl 4-aminobenzoate and acetic anhydride. The resulting product is then reacted with N-(4-ethylphenyl)acetamide to obtain the final compound.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "1,3-benzodioxole-5-carboxaldehyde", "ethyl 4-aminobenzoate", "acetic anhydride", "N-(4-ethylphenyl)acetamide" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dioxypyrimidine with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base such as potassium carbonate to obtain 3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-one.", "Step 2: Reaction of the product from step 1 with ethyl 4-aminobenzoate and acetic anhydride in the presence of a catalyst such as triethylamine to obtain 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-ethylacetamide.", "Step 3: Reaction of the product from step 2 with N-(4-ethylphenyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to obtain the final compound, 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide." ] } | |
CAS番号 |
923192-12-5 |
分子式 |
C25H22N4O5 |
分子量 |
458.474 |
IUPAC名 |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C25H22N4O5/c1-2-16-5-8-18(9-6-16)27-22(30)14-28-19-4-3-11-26-23(19)24(31)29(25(28)32)13-17-7-10-20-21(12-17)34-15-33-20/h3-12H,2,13-15H2,1H3,(H,27,30) |
InChIキー |
YUOWSJKFKCKRNW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)N=CC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2845775.png)

![N-butyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2845778.png)

![4-[2-(2-Methylphenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile](/img/structure/B2845781.png)
![4-((1-(2-((4-acetylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2845782.png)
![2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide](/img/structure/B2845785.png)
![N-(furan-2-ylmethyl)-3-[1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide](/img/structure/B2845787.png)
![N-isopropyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2845790.png)

![1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-methylphenyl)urea](/img/structure/B2845792.png)

